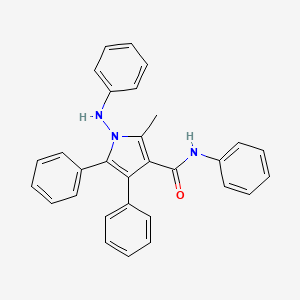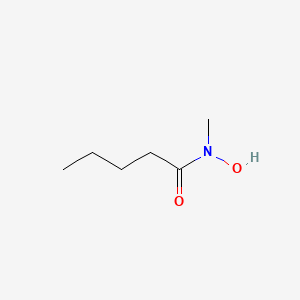![molecular formula C17H17NO4S B14376829 2H-Indol-2-one, 1,3-dihydro-3-[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]- CAS No. 88426-95-3](/img/structure/B14376829.png)
2H-Indol-2-one, 1,3-dihydro-3-[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Indol-2-one, 1,3-dihydro-3-[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]-: is a complex organic compound with a unique structure that includes an indole core fused with various functional groups. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Indol-2-one, 1,3-dihydro-3-[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]- typically involves multiple steps, including the formation of the indole core and subsequent functionalization. Common synthetic routes include:
De la Mare Reaction: This involves the reaction of 2-indole with sodium nitrite to form 2H-Indol-2-one.
Vilsmeier-Haack Reaction: This method uses methylene chloride and amine chloride to produce the desired compound.
Industrial Production Methods
Industrial production of this compound often employs large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2H-Indol-2-one, 1,3-dihydro-3-[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides and amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxindole derivatives, while reduction can produce different indoline compounds.
Wissenschaftliche Forschungsanwendungen
2H-Indol-2-one, 1,3-dihydro-3-[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2H-Indol-2-one, 1,3-dihydro-3-[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of various enzymes and receptors, influencing cellular processes such as signal transduction and gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Indolinone: Shares the indole core but lacks the sulfonyl and ethyl groups.
Oxindole: Similar structure but different functional groups.
2-Oxoindoline: Another related compound with slight structural variations.
Uniqueness
2H-Indol-2-one, 1,3-dihydro-3-[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]- is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ability to undergo various reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Eigenschaften
CAS-Nummer |
88426-95-3 |
|---|---|
Molekularformel |
C17H17NO4S |
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
2-(2-oxo-1,3-dihydroindol-3-yl)ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C17H17NO4S/c1-12-6-8-13(9-7-12)23(20,21)22-11-10-15-14-4-2-3-5-16(14)18-17(15)19/h2-9,15H,10-11H2,1H3,(H,18,19) |
InChI-Schlüssel |
MCUSIQSCQRAHGR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC2C3=CC=CC=C3NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


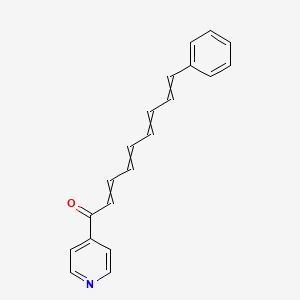
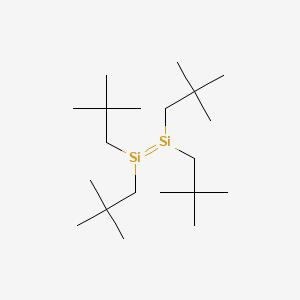
![2-[(3,4-Dimethoxyphenyl)methyl]-1,2-benzothiazole-3(2H)-thione](/img/structure/B14376763.png)
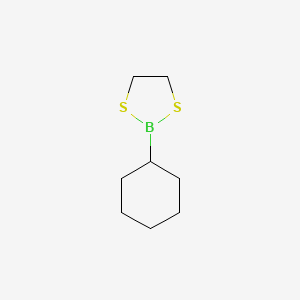
silane](/img/structure/B14376772.png)
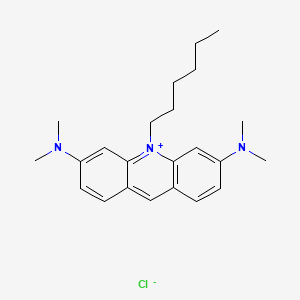
![Phenol, 2-[[[2-(3,4-dimethoxyphenyl)ethyl]imino]methyl]-6-methoxy-](/img/structure/B14376781.png)
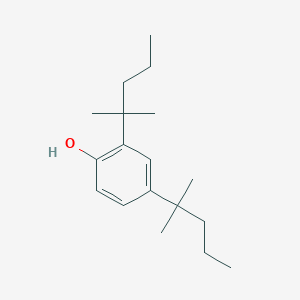
![1,1'-[Oxydi(4,1-phenylene)]bis[2-(4-chlorophenyl)ethan-1-one]](/img/structure/B14376817.png)
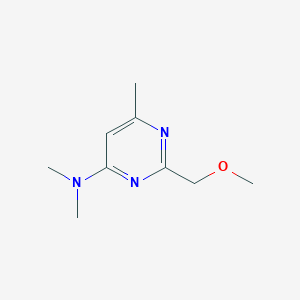
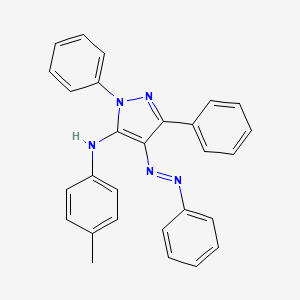
![N'-[(E)-hydrazinylidenemethyl]-1H-benzimidazole-2-carboximidamide](/img/structure/B14376831.png)
